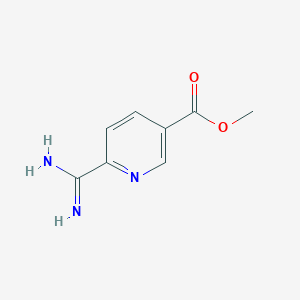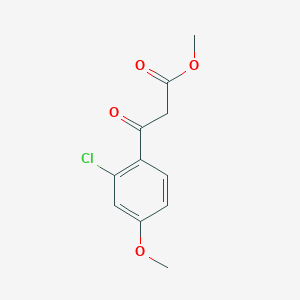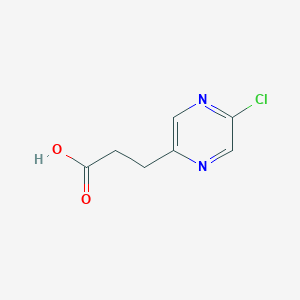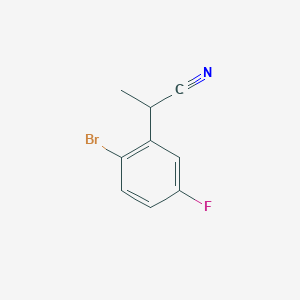
2-(2-Bromo-5-fluorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-fluorophenyl)propanenitrile is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a nitrile group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)propanenitrile typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a nitrile group. One common method involves the use of 2-bromothiophene and p-bromofluorobenzene as starting materials. The reaction conditions often include the use of palladium catalysts and solvents like tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-5-fluorophenyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and solvents like THF. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
2-(2-Bromo-5-fluorophenyl)propanenitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on enzymes or receptors involved in biological processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(5-bromo-2-fluorophenyl)propanenitrile: Similar structure but with an amino group instead of a nitrile group.
2-Bromo-5-fluorobenzonitrile: Similar structure but lacks the propyl chain.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
2-(2-Bromo-5-fluorophenyl)propanenitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex molecules makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H7BrFN |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
2-(2-bromo-5-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7BrFN/c1-6(5-12)8-4-7(11)2-3-9(8)10/h2-4,6H,1H3 |
Clé InChI |
GHSQGIZLIZIMTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1=C(C=CC(=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


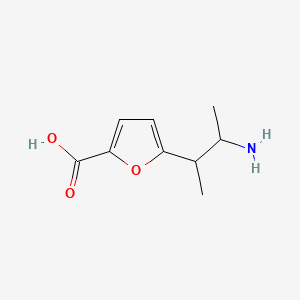
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
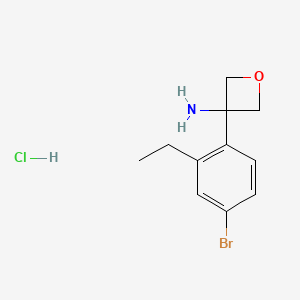
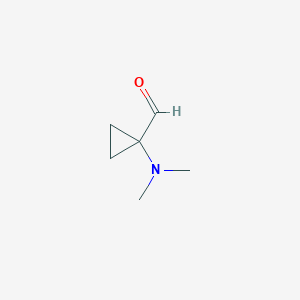
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
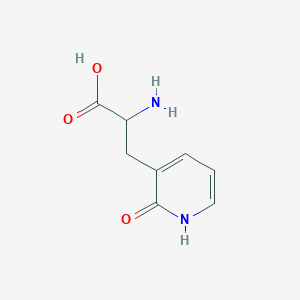
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)

